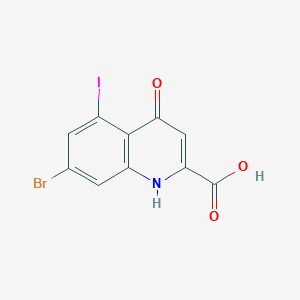
7-bromo-5-iodo-4-oxo-1H-quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-iodo-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative with bromo and iodo substituents at the 7th and 5th positions, respectively. This compound is characterized by its complex molecular structure, which includes a quinoline ring system and a carboxylic acid functional group. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-iodo-4-oxo-1H-quinoline-2-carboxylic acid typically involves multiple steps, starting from simpler quinoline derivatives. One common approach is the halogenation of quinoline, followed by selective functionalization at the desired positions. The reaction conditions often require the use of halogenating agents such as bromine and iodine, and the presence of a catalyst to facilitate the substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions, often carried out in specialized reactors designed to handle hazardous chemicals safely. The process may also include purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-iodo-4-oxo-1H-quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The bromo and iodo substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) and sodium bromide (NaBr) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Hydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
7-Bromo-5-iodo-4-oxo-1H-quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of new materials and catalysts.
Biology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound can be used in the study of biological systems and the development of new therapeutic agents.
Medicine: The compound's biological activity makes it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-bromo-5-iodo-4-oxo-1H-quinoline-2-carboxylic acid exerts its effects depends on its specific biological target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. The molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Quinoline-2-carboxylic acid
4-hydroxy-2-quinolones
7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid
9-bromo derivative of 4-hydroxy-2-quinolones
Properties
Molecular Formula |
C10H5BrINO3 |
|---|---|
Molecular Weight |
393.96 g/mol |
IUPAC Name |
7-bromo-5-iodo-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5BrINO3/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14/h1-3H,(H,13,14)(H,15,16) |
InChI Key |
VDIVCXIBJVPPEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


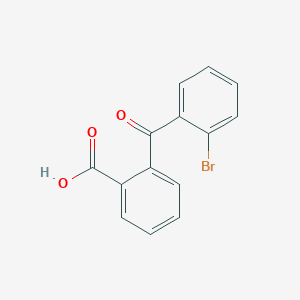
![N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine + N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)-1-propyl]-glycine (Mixture of Isomers)](/img/structure/B15354101.png)
![2,5-Dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15354106.png)
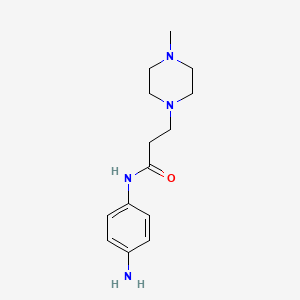
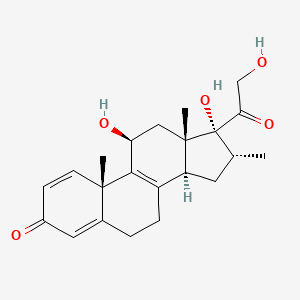
![4-[(3-Hydroxy-3-methylbutyl)sulfonyl]benzenesulfonamide](/img/structure/B15354117.png)


![propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate](/img/structure/B15354151.png)
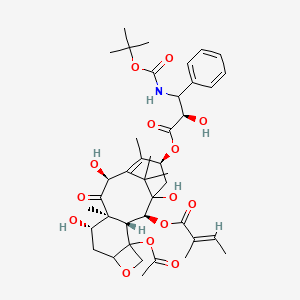
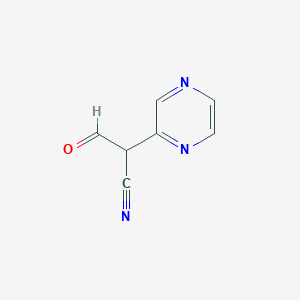
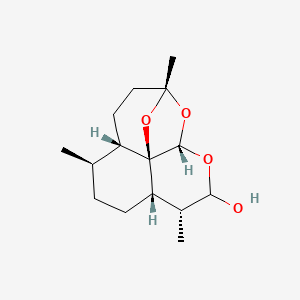

![(3R,4R)-tert-Butyl 3-((6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidine-1-carboxylate](/img/structure/B15354176.png)
